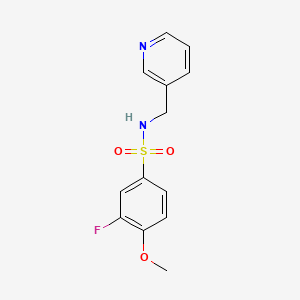

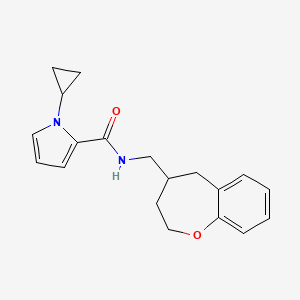

3-fluoro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is a compound of interest due to its unique structural features, which may impart specific chemical and physical properties. This compound is part of a broader class of chemicals known for their potential applications in various fields, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of appropriate sulfonyl chlorides with amines in the presence of a base. For example, the synthesis of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of popular fluorinating reagent, demonstrates the use of sulfonyl chlorides and amines in creating fluorinated sulfonamides (Yasui et al., 2011).

Molecular Structure Analysis

Crystal structure analyses of sulfonamide compounds reveal how supramolecular interactions, such as hydrogen bonding and π-π interactions, influence their solid-state architecture. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide showcase two-dimensional and three-dimensional architectures formed through C—H⋯πaryl and C—H⋯O interactions, respectively (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, leveraging their functional groups for diverse transformations. For example, a novel rearrangement reaction based on the structure of N-fluoro- N-alkyl benzenesulfonamide demonstrates the reactivity of sulfonamides under certain conditions, yielding benzenesulfonamides and aldehydes or ketones (Wang et al., 2018).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are crucial for their application and handling. Spectroscopic and crystallographic analyses provide insights into the structural details and interactions that define these properties. Studies like the synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide contribute to our understanding of how molecular structure influences physical properties (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by their functional groups. The synthesis, characterization, and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide illustrate the potential biological activity of these compounds, highlighting their reactivity and interaction with biological targets (Ijuomah et al., 2022).

Applications De Recherche Scientifique

Electrophilic Fluorinating Reagents

Research on N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) reveals its application as a sterically demanding electrophilic fluorinating reagent. It enhances the enantioselectivity of products in certain organic reactions, such as the cinchona alkaloid-catalyzed enantioselective fluorination of silylenol ether, showing an improvement of up to 18% compared to the use of NFSI, a popular fluorinating reagent (Yasui et al., 2011).

Cyclooxygenase-2 Inhibition

A series of compounds with the substituted benzenesulfonamide moiety has been synthesized and evaluated for their inhibitory activities on cyclooxygenase (COX-1/COX-2). This research underscores the significance of fluorine substitution on the benzenesulfonamide moiety for achieving selective and potent COX-2 inhibition. Among the compounds, 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide displayed notable pharmacokinetic properties and in vivo anti-inflammatory activity (Pal et al., 2003).

Photodynamic Therapy for Cancer

A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base has been synthesized and characterized. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

The study of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides explores their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase (CA) inhibitors. Certain derivatives, notably those with 3,4,5-trimethoxy and 4-hydroxy substituents, showed significant cytotoxic activities, which could be crucial for further anti-tumor activity studies. Additionally, some compounds strongly inhibited human cytosolic isoforms hCA I and II, highlighting their relevance in medicinal chemistry and potential therapeutic applications (Gul et al., 2016).

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c1-19-13-5-4-11(7-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVGPKKGMGBOBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)

![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)